molecular formula C7H4Cl2N2S B586269 5,7-Dichlorobenzo[d]thiazol-2-amine CAS No. 158465-13-5

5,7-Dichlorobenzo[d]thiazol-2-amine

Cat. No.: B586269
CAS No.: 158465-13-5
M. Wt: 219.083
InChI Key: SZOSKIQVUBIDGL-UHFFFAOYSA-N
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Description

5,7-Dichlorobenzo[d]thiazol-2-amine is a chemical compound with the molecular formula C7H4Cl2N2S. It is a derivative of benzothiazole, characterized by the presence of two chlorine atoms at the 5 and 7 positions and an amine group at the 2 position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,7-Dichlorobenzo[d]thiazol-2-amine typically involves the chlorination of benzothiazole derivatives. One common method includes the reaction of 2-aminobenzothiazole with chlorine gas in the presence of a suitable solvent, such as acetic acid, under controlled temperature conditions. The reaction proceeds as follows:

2-Aminobenzothiazole+Chlorine gasThis compound\text{2-Aminobenzothiazole} + \text{Chlorine gas} \rightarrow \text{this compound} 2-Aminobenzothiazole+Chlorine gas→this compound

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, is common to optimize the production process .

Chemical Reactions Analysis

Types of Reactions

5,7-Dichlorobenzo[d]thiazol-2-amine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction Reactions: Reduction of the compound can lead to the formation of amine derivatives using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, dimethylformamide), catalysts (e.g., palladium on carbon).

    Oxidation: Oxidizing agents (e.g., hydrogen peroxide, m-chloroperbenzoic acid), solvents (e.g., dichloromethane).

    Reduction: Reducing agents (e.g., lithium aluminum hydride), solvents (e.g., tetrahydrofuran).

Major Products

    Substitution: Derivatives with substituted nucleophiles.

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amine derivatives.

Scientific Research Applications

5,7-Dichlorobenzo[d]thiazol-2-amine has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new therapeutic agents, particularly in the treatment of cancer and infectious diseases.

    Materials Science: The compound is used in the synthesis of advanced materials, such as polymers and dyes, due to its unique electronic properties.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and cellular processes.

    Industrial Applications: The compound is utilized in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 5,7-Dichlorobenzo[d]thiazol-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, in medicinal chemistry, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting its anticancer effects. The exact pathways and molecular interactions depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

  • 6,7-Dichlorobenzo[d]thiazol-2-amine
  • 5,6-Dichlorobenzo[d]thiazol-2-amine
  • 2-Aminobenzothiazole

Uniqueness

5,7-Dichlorobenzo[d]thiazol-2-amine is unique due to the specific positioning of chlorine atoms at the 5 and 7 positions, which imparts distinct electronic and steric properties compared to its analogs. This unique structure can influence its reactivity and interaction with biological targets, making it a valuable compound for specific applications in medicinal chemistry and materials science .

Properties

IUPAC Name

5,7-dichloro-1,3-benzothiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4Cl2N2S/c8-3-1-4(9)6-5(2-3)11-7(10)12-6/h1-2H,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZOSKIQVUBIDGL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C2=C1N=C(S2)N)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4Cl2N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60655434
Record name 5,7-Dichloro-1,3-benzothiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60655434
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

158465-13-5
Record name 5,7-Dichloro-1,3-benzothiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60655434
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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